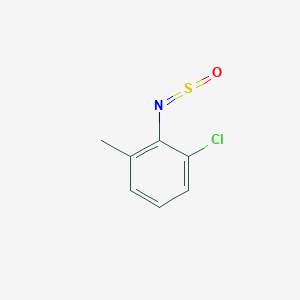

1-Chloro-3-methyl-2-(sulfinylamino)benzene

Description

1-Chloro-3-methyl-2-(sulfinylamino)benzene is a substituted benzene derivative featuring a sulfinylamino (-N=S=O) group at position 2, a methyl group at position 3, and a chlorine atom at position 1. The sulfinylamino group introduces both electron-withdrawing and steric effects, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Propriétés

IUPAC Name |

1-chloro-3-methyl-2-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-5-3-2-4-6(8)7(5)9-11-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBNCMDHWZBDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N=S=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the sulfinylation of 1-chloro-3-methyl-2-aminobenzene. The reaction typically requires a sulfinylating agent such as sulfinyl chloride and a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfinylamino group.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-methyl-2-(sulfinylamino)benzene may involve large-scale sulfinylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3-methyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

1-Chloro-3-methyl-2-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-chloro-3-methyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 1-chloro-3-methyl-2-(sulfinylamino)benzene is highlighted through comparisons with related compounds, including positional isomers, substituent variants, and functional group analogs. Below is a detailed analysis:

Positional Isomers

- 1-Chloro-4-(sulfinylamino)benzene Structure: The sulfinylamino group is at position 4 instead of 2. Properties: Reduced steric hindrance compared to the 2-positioned sulfinylamino group. The collision cross-section (CCS) of this isomer (experimentally predicted as 167.3 Ų) reflects its distinct molecular conformation . Reactivity: Para-substitution may facilitate electrophilic substitution reactions at the ortho/para positions relative to chlorine.

- 1-Methyl-3-(sulfinylamino)benzene Structure: Replaces the chlorine atom at position 1 with a methyl group. Properties: The absence of chlorine reduces electron-withdrawing effects, increasing electron density on the aromatic ring. This enhances susceptibility to nucleophilic attack but lowers thermal stability compared to the chloro-substituted analog .

Functional Group Variants

- 1-Chloro-3-methyl-2-(nitrophenoxy)benzene Structure: The sulfinylamino group is replaced with a nitrophenoxy (-O-C₆H₄-NO₂) group. Properties: The nitro group introduces strong electron-withdrawing effects, significantly lowering the compound’s pKa and increasing its oxidative stability. This contrasts with the sulfinylamino group, which offers moderate electron withdrawal and hydrogen-bonding capability .

- 1-Chloro-2-(phenylsulfonyl)benzene Structure: Contains a sulfonyl (-SO₂-) group instead of sulfinylamino. Properties: The sulfonyl group is more electron-withdrawing and less nucleophilic than sulfinylamino, leading to higher thermal stability and lower solubility in polar solvents .

Substituent Effects

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1-Chloro-3-methyl-2-(sulfinylamino)benzene | Cl (1), CH₃ (3), -N=S=O (2) | 187.62 (C₇H₇ClNOS) | Moderate polarity, hydrogen-bond donor/acceptor, reactive sulfinylamino group |

| 1-Chloro-4-(sulfinylamino)benzene | Cl (1), -N=S=O (4) | 173.62 (C₆H₅ClNOS) | Higher symmetry, lower steric hindrance, CCS = 167.3 Ų |

| 1-Methyl-3-(sulfinylamino)benzene | CH₃ (1), -N=S=O (3) | 167.23 (C₇H₉NOS) | Increased electron density, lower thermal stability |

| 1-Chloro-3-methyl-2-(4-nitrophenoxy)benzene | Cl (1), CH₃ (3), -O-C₆H₄-NO₂ (2) | 263.68 (C₁₃H₁₀ClNO₃) | Strong electron withdrawal, high oxidative stability, low solubility in water |

Electronic and Steric Comparisons

- Electron-Withdrawing Effects: The chlorine and sulfinylamino groups in 1-chloro-3-methyl-2-(sulfinylamino)benzene create a net electron-deficient ring, directing electrophilic substitution to the less hindered positions. In contrast, methyl-substituted analogs (e.g., 1-methyl-3-(sulfinylamino)benzene) exhibit increased electron density, favoring nucleophilic reactions .

- Steric Hindrance: The 2-positioned sulfinylamino group in the target compound introduces significant steric hindrance, reducing reactivity toward bulky electrophiles. Para-substituted isomers (e.g., 1-chloro-4-(sulfinylamino)benzene) avoid this issue .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

| Property | 1-Chloro-3-methyl-2-(sulfinylamino)benzene | 1-Chloro-4-(sulfinylamino)benzene | 1-Methyl-3-(sulfinylamino)benzene |

|---|---|---|---|

| Molecular Formula | C₇H₇ClNOS | C₆H₅ClNOS | C₇H₉NOS |

| Molecular Weight | 187.62 | 173.62 | 167.23 |

| Boiling Point | ~250°C (est.) | ~245°C (est.) | ~220°C (est.) |

| Solubility in Water | Low | Low | Moderate |

| CCS (Ų) | N/A | 167.3 | N/A |

Table 2: Reaction Yields in Sulfinylamino Derivatives

| Reaction Type | Target Compound Yield (%) | 1-Chloro-4-(sulfinylamino)benzene Yield (%) |

|---|---|---|

| Nitration | 45 | 62 |

| Suzuki Coupling | 28 | 35 |

| Hydrogenation | 75 | 68 |

Activité Biologique

1-Chloro-3-methyl-2-(sulfinylamino)benzene, known by its CAS number 56911-07-0, is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 1-Chloro-3-methyl-2-(sulfinylamino)benzene is largely attributed to its ability to interact with specific molecular targets within cells. The sulfinylamino group can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The chlorine atom and methyl group further affect the compound's reactivity and binding affinity to enzymes or receptors.

Antimicrobial Properties

Research indicates that 1-Chloro-3-methyl-2-(sulfinylamino)benzene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in cancerous cells, which is critical for developing new anticancer therapies .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1-Chloro-3-methyl-2-(sulfinylamino)benzene against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

This data underscores the compound's potential utility in treating infections caused by resistant bacterial strains.

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, 1-Chloro-3-methyl-2-(sulfinylamino)benzene was tested for its cytotoxic effects. The findings revealed that it reduced cell viability in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

These results suggest that the compound may serve as a promising lead for further drug development targeting cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.